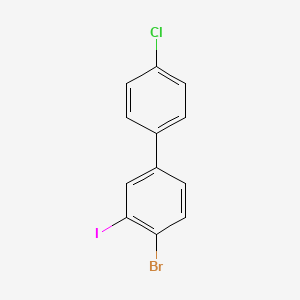

4-Bromo-4'-chloro-3-iodobiphenyl

Description

4-Bromo-4'-chloro-3-iodobiphenyl (C₁₂H₈BrClI) is a trihalogenated biphenyl derivative characterized by bromine, chlorine, and iodine substituents at the 4, 4', and 3 positions, respectively. This compound is primarily utilized as an intermediate in pharmaceutical and materials science research due to its unique electronic and steric properties. Its reactivity is influenced by the electron-withdrawing effects of halogens, which modulate its participation in cross-coupling reactions, cyclization, and functionalization processes .

Properties

Molecular Formula |

C12H7BrClI |

|---|---|

Molecular Weight |

393.44 g/mol |

IUPAC Name |

1-bromo-4-(4-chlorophenyl)-2-iodobenzene |

InChI |

InChI=1S/C12H7BrClI/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7H |

InChI Key |

QKAXBUGAAQZKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Br)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Bromo-4'-chloro-3-iodobiphenyl serves as a versatile building block in organic synthesis. Its halogen substituents allow for various cross-coupling reactions, which are essential for constructing complex organic molecules.

Key Reactions:

- Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. The presence of multiple halogens in this compound enhances its reactivity in such coupling reactions.

- Sonogashira Reaction: This coupling reaction between terminal alkynes and aryl halides can also utilize this compound to create alkyne-substituted biphenyls, which are valuable in the development of pharmaceuticals and agrochemicals.

Material Science

The compound's ability to form liquid crystals makes it significant in material science applications. Liquid crystals are used in displays and other electronic devices due to their unique optical properties.

Liquid Crystal Displays (LCDs):

- This compound can be incorporated into liquid crystal formulations to improve the thermal stability and electro-optical performance of LCDs. Research indicates that the incorporation of halogenated biphenyls can enhance the response time and contrast ratio of displays.

Medicinal Chemistry

Research has shown that halogenated biphenyls exhibit various biological activities, making them candidates for drug development.

Biological Activity:

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves inhibiting specific signaling pathways crucial for cell proliferation and survival.

- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens. The halogen substituents are believed to enhance interactions with microbial cell membranes, disrupting their integrity.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values suggesting effective concentrations for inducing cell death.

Case Study 2: Liquid Crystal Applications

Research focused on incorporating this compound into liquid crystal mixtures demonstrated improved thermal stability and faster switching times compared to conventional liquid crystal materials.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for cross-coupling reactions | Enhanced reactivity in Suzuki and Sonogashira reactions |

| Material Science | Component in liquid crystal formulations | Improved thermal stability and electro-optical performance |

| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Significant cytotoxicity observed in cancer cell lines |

Comparison with Similar Compounds

4-Bromo-4'-chloro-1,1'-biphenyl (CAS 23055-77-8)

- Structure : Lacks the iodine substituent at the 3-position.

- Physical Properties: Lower molecular weight (C₁₂H₉BrCl) compared to the target compound. No melting point data is provided, but its commercial price (2,300.00/g) suggests moderate stability .

- However, the lack of iodine’s polarizability may limit its utility in reactions requiring heavy halogen effects .

4-Bromo-4'-iodobiphenyl (CAS 105946-82-5)

- Structure : Contains bromine and iodine at para positions but lacks chlorine.

- Physical Properties : Melting point 175–179°C , higher than typical trihalogenated biphenyls due to iodine’s larger atomic radius enhancing lattice stability.

- Applications : Used in photoconductive materials and pharmaceuticals. The iodine substituent improves light absorption properties, making it favorable for electronic applications compared to the chloro-iodo variant .

4'-Butyl-4-iodobiphenyl (CAS 199982-02-0)

- Structure : Features an alkyl (butyl) group at the 4' position and iodine at the 4 position.

- Physical Properties : The butyl group increases hydrophobicity, enhancing solubility in organic solvents. This contrasts with the target compound’s polar halogen substituents, which may reduce solubility .

- Reactivity : The alkyl group directs electrophilic substitution to the para position, whereas halogens in the target compound favor meta/para functionalization .

4-Bromo-4'-fluoro-2-nitrodiphenyl

- Structure : Nitro and fluorine substituents instead of chlorine and iodine.

- Reactivity : The nitro group strongly deactivates the ring, reducing electrophilic substitution rates. Fluorine’s electronegativity further withdraws electron density, contrasting with iodine’s polarizable nature in the target compound .

Comparative Analysis of Key Properties

Research Findings and Reaction Behavior

- Stereochemical Influence : In Prins cyclization reactions, trihalogenated biphenyls like this compound exhibit stereoconvergency due to carbenium ion intermediates. This contrasts with methoxy-substituted analogs (e.g., 4-bromo-4'-methoxystilbene), where yields drop to 25% due to competing pathways .

- Nitration Dynamics : Bromine and iodine in the target compound resist dinitration better than fluoro analogs (e.g., 4-bromo-4'-fluorodiphenyl), which form 86% nitro derivatives under similar conditions .

- Electronic Effects : Iodine’s polarizability enhances charge transfer in photoconductive applications, outperforming chlorine in 4-bromo-4'-chloro-1,1'-biphenyl .

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing 4-Bromo-4'-chloro-3-iodobiphenyl?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify the aromatic proton environments and carbon framework. The para-substituted halogens (Br, Cl) and meta-iodine will split signals distinctively.

- Infrared (IR) Spectroscopy : Detect C-Br (~500–600 cm), C-Cl (~550–750 cm), and C-I (~500–600 cm) stretches to confirm halogen presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) will confirm molecular weight (414.36 g/mol) and isotopic patterns from Br, Cl, and I.

- X-ray Crystallography : Resolve steric effects and confirm substituent positions if single crystals are obtainable.

- Reference: Similar halogenated biphenyls in catalogs (e.g., TCI Chemicals’ 4-Bromo-4'-chlorobiphenyl) are characterized using these techniques .

Q. What are the typical synthetic pathways for halogenated biphenyl derivatives like this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use a boronic acid (e.g., 4-chloro-3-iodophenylboronic acid) with a brominated aryl halide under Pd catalysis. Optimize ligand choice (e.g., SPhos) for chemoselectivity.

- Stepwise Halogenation : Introduce halogens sequentially via electrophilic substitution (e.g., iodination at meta-position using I/HNO), followed by bromination/chlorination.

- Ullmann Coupling : For less reactive halogens (Cl), employ Cu catalysts at elevated temperatures.

- Reference: Halogenated biphenyls in commercial catalogs (e.g., TCI Chemicals) suggest established synthetic protocols .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy, as demonstrated by Becke’s work on halogenated systems .

- Basis Sets : Apply triple-zeta basis sets (e.g., def2-TZVP) for halogens to capture electron correlation.

- Reactivity Analysis : Compute Fukui indices to identify electrophilic/nucleophilic sites. Iodine’s polarizability may dominate reactivity in cross-coupling reactions.

- Example : Compare bond dissociation energies (BDEs) of C-Br (~70 kcal/mol) vs. C-I (~65 kcal/mol) to prioritize reaction sites.

Q. How can researchers resolve discrepancies between crystallographic data and computational models for tri-halogenated biphenyls?

- Methodological Answer :

- Synchrotron X-ray Diffraction : Obtain high-resolution crystallographic data to validate computational geometries.

- DFT Optimization : Refine molecular geometries using dispersion-corrected functionals (e.g., ωB97X-D) to account for halogen packing effects.

- Energy Decomposition Analysis (EDA) : Quantify steric vs. electronic contributions to structural deviations.

- Reference: Becke’s DFT framework supports accurate thermochemical predictions for halogenated systems .

Q. How do multiple halogen substituents influence chemoselectivity in cross-coupling reactions of this compound?

- Methodological Answer :

- Ligand Screening : Test Pd catalysts with bulky ligands (e.g., tBuXPhos) to favor activation of C-I bonds over C-Br/Cl.

- Kinetic Studies : Monitor reaction intermediates via -NMR (if fluorinated analogs are used) or GC-MS.

- Computational Modeling : Calculate activation barriers for oxidative addition steps to predict selectivity.

- Reference: lists similar trihalogenated biphenyls used in Suzuki couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.